(2Z,5E)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;4-methylbenzenesulfonate
Overview
Description
Potent antitumor agent, selectively targeting cancer cells and overcoming tamoxifen resistance
YM-01 Tosylate is a potent antitumor agent, selectively targeting cancer cells and overcoming tamoxifen resistance.
Scientific Research Applications
Anticonvulsant and Sedative-Hypnotic Activity
Compounds with a thiazolidinone ring have been synthesized and evaluated for their anticonvulsant activities. For example, a study conducted by Faizi et al. (2017) on novel 4-thiazolidinone derivatives demonstrated considerable anticonvulsant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests. These compounds, due to their binding affinity to benzodiazepine receptors, exhibited significant sedative-hypnotic activity without impairing learning and memory in experimental conditions, indicating the potential for central nervous system applications (Faizi et al., 2017).
Photodynamic Therapy for Cancer Treatment
Research on benzothiazole derivatives has explored their use in photodynamic therapy (PDT) for cancer treatment. Pişkin et al. (2020) synthesized new zinc phthalocyanines substituted with benzothiazole derivative groups, showing high singlet oxygen quantum yield. These properties make them suitable as Type II photosensitizers in PDT, indicating a promising application in oncology (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
The synthesis of benzimidazole derivatives with thiazolidinone and benzothiazole moieties has also been explored for their anticancer activities. For instance, Refaat (2010) reported the synthesis of various 2-substituted benzimidazoles that exhibited antitumor activity against several human cancer cell lines, highlighting the therapeutic potential of these compounds in cancer treatment (Refaat, 2010).
Molecular Structure and Tautomerism
The crystal structure and tautomerism of compounds containing benzothiazole and thiazolidinone moieties have been studied to understand their chemical behavior better. Li et al. (2014) distinguished tautomers in the crystal structure of a related compound, contributing to the understanding of its chemical properties and reactivity (Li, Bond, Johansson, & van de Streek, 2014).
properties
IUPAC Name |
(2Z,5E)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N3OS2.C7H8O3S/c1-4-23-17(13-14-9-7-8-12-21(14)2)26-18(19(23)24)20-22(3)15-10-5-6-11-16(15)25-20;1-6-2-4-7(5-3-6)11(8,9)10/h5-13H,4H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1/b20-18+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUCXXZZKSMBOJ-KPJFUTMLSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=CC=CC=[N+]2C)SC(=C3N(C4=CC=CC=C4S3)C)C1=O.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1/C(=C/C2=CC=CC=[N+]2C)/S/C(=C/3\N(C4=CC=CC=C4S3)C)/C1=O.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Z)-((E)-3-ethyl-5-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)Methyl)-1-Methylpyridin-1-iuM 4-Methylbenzenesulfonate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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